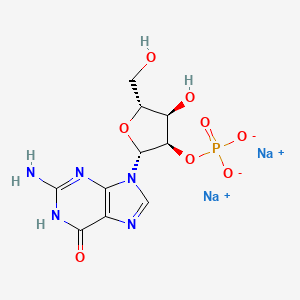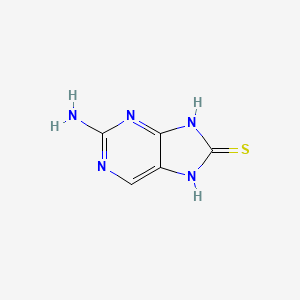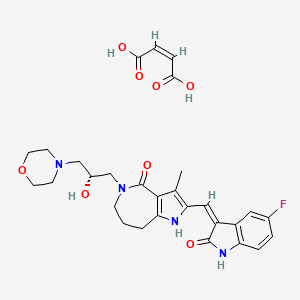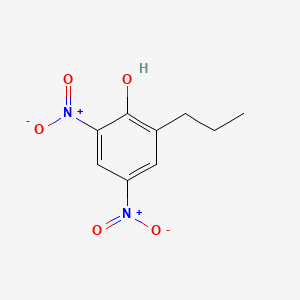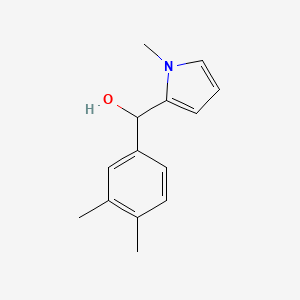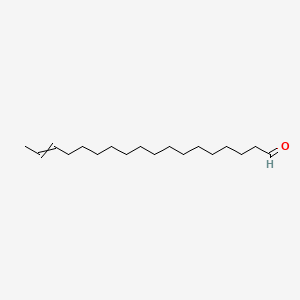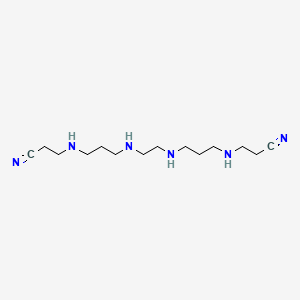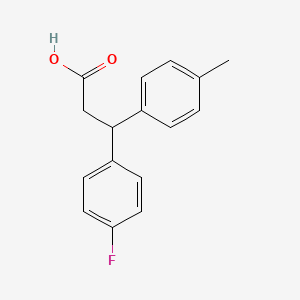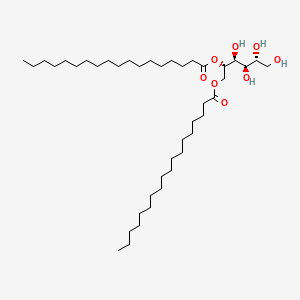
2,2,4-Trimethyl-4-phosphonoglutaric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethyl-4-phosphonoglutaric acid is an organophosphorus compound with the molecular formula C8H15O7P. It is known for its unique structure, which includes a phosphono group attached to a glutaric acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-4-phosphonoglutaric acid typically involves the reaction of 2,2,4-trimethylglutaric acid with a phosphonating agent. One common method is the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol . This method is favored due to its high yield, mild conditions, and chemoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of microwave-assisted synthesis has been explored to accelerate the reaction and improve efficiency .
化学反応の分析
Types of Reactions
2,2,4-Trimethyl-4-phosphonoglutaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phosphono group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid and phosphine derivatives, which have applications in different fields .
科学的研究の応用
2,2,4-Trimethyl-4-phosphonoglutaric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, adhesives, and other materials .
作用機序
The mechanism of action of 2,2,4-Trimethyl-4-phosphonoglutaric acid involves its interaction with molecular targets such as enzymes. The phosphono group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .
類似化合物との比較
Similar Compounds
2,2,4-Trimethylglutaric acid: Lacks the phosphono group, making it less versatile in certain applications.
Phosphonoacetic acid: Contains a phosphono group but has a different backbone structure.
Phosphonopropionic acid: Similar in having a phosphono group but differs in the carbon chain length
Uniqueness
2,2,4-Trimethyl-4-phosphonoglutaric acid is unique due to its specific combination of a glutaric acid backbone with a phosphono group. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
特性
CAS番号 |
67718-84-7 |
|---|---|
分子式 |
C8H15O7P |
分子量 |
254.17 g/mol |
IUPAC名 |
2,2,4-trimethyl-4-phosphonopentanedioic acid |
InChI |
InChI=1S/C8H15O7P/c1-7(2,5(9)10)4-8(3,6(11)12)16(13,14)15/h4H2,1-3H3,(H,9,10)(H,11,12)(H2,13,14,15) |
InChIキー |
KEJHHNKGPJZSNN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(C)(C(=O)O)P(=O)(O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


